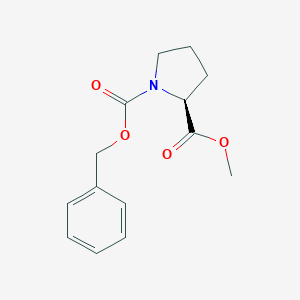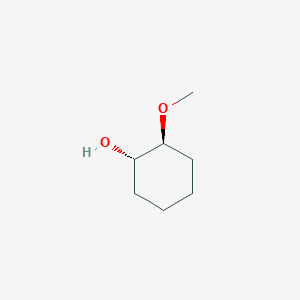
1,4-ジブトキシベンゼン
概要
説明
1,4-Dibutoxybenzene: is an organic compound with the molecular formula C14H22O2 p-dibutoxybenzene . This compound is characterized by a benzene ring substituted with two butoxy groups at the para positions. It is a colorless liquid with a distinct aromatic odor and is used in various chemical syntheses and industrial applications .
科学的研究の応用
1,4-Dibutoxybenzene has several applications in scientific research and industry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the production of polymers and resins.
Pharmaceuticals: Employed in the synthesis of certain pharmaceutical agents.
Dyes and Pigments: Acts as an additive to enhance color properties in dyes and pigments.
作用機序
Target of Action
1,4-Dibutoxybenzene is an organic compound . .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight (22232), boiling point (158 °C / 15mmHg), and solubility (soluble in methanol) could influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dibutoxybenzene. For instance, its stability could be affected by temperature, given its specific boiling point . .
生化学分析
Cellular Effects
The cellular effects of 1,4-Dibutoxybenzene are largely unknown due to the lack of comprehensive studies. Like other organic compounds, it is likely that 1,4-Dibutoxybenzene can influence cell function by interacting with various cellular components. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 1,4-Dibutoxybenzene in animal models. Therefore, it is not possible to comment on any threshold effects observed in these studies, or any toxic or adverse effects at high doses .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibutoxybenzene can be synthesized through the reaction of hydroquinone with butyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction is as follows:
C6H4(OH)2+2C4H9Br→C6H4(OC4H9)2+2HBr
Industrial Production Methods: In industrial settings, 1,4-dibutoxybenzene is produced by the etherification of hydroquinone with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
化学反応の分析
Types of Reactions: 1,4-Dibutoxybenzene primarily undergoes electrophilic aromatic substitution reactions due to the electron-donating nature of the butoxy groups, which activate the benzene ring towards electrophiles.
Common Reagents and Conditions:
Nitration: Using a mixture of and to introduce nitro groups.
Halogenation: Using or in the presence of a Lewis acid catalyst like .
Friedel-Crafts Alkylation/Acylation: Using or with a Lewis acid catalyst.
Major Products:
Nitro derivatives: when nitrated.
Halogenated derivatives: when halogenated.
Alkylated or acylated derivatives: when subjected to Friedel-Crafts reactions
類似化合物との比較
1,4-Dimethoxybenzene: Similar in structure but with methoxy groups instead of butoxy groups.
1,4-Diethoxybenzene: Contains ethoxy groups instead of butoxy groups.
1,4-Dipropoxybenzene: Contains propoxy groups instead of butoxy groups.
Uniqueness: 1,4-Dibutoxybenzene is unique due to the longer alkyl chains of the butoxy groups, which can influence its solubility, boiling point, and reactivity compared to its shorter-chain analogs .
特性
IUPAC Name |
1,4-dibutoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCHDPRZRKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059295 | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-36-9 | |
| Record name | 1,4-Dibutoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Dibutoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Dibutoxybenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-dibutoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibutoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 1,4-dibutoxybenzene according to the research?
A1: The research paper describes a phase transfer catalyzed synthesis of 1,4-dibutoxybenzene []. This method utilizes readily available starting materials, hydroquinone and 1-bromobutane, along with potassium hydroxide and tetrabutylammonium bromide as the phase transfer catalyst. The reaction is carried out in water, and by optimizing the reaction conditions, the researchers achieved a high yield of 94% for 1,4-dibutoxybenzene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)







